1,5-Hexadien-3-ol
Overview
Description
1,5-Hexadien-3-ol, also known as 3-hexen-1-ol, is a naturally occurring monoterpenoid alcohol found in many plants, including mint, lavender, and basil. It is an important intermediate in the biosynthesis of many essential oils and other important compounds. It is also an important component of many fragrances and is used in the manufacture of perfumes, soaps, and detergents.
Scientific Research Applications
Photochemical Reactions
- Vibrational Overtone Excitation : 1,5-Hexadien-3-ol undergoes rearrangement to form 5-hexanal when its CH oscillator is excited in the liquid phase (Schwebel, Brestel, & Yogev, 1984).
Chemical Synthesis and Reactions
- Cyclization to 1-Methyl-1,3-cyclopentadienes : When treated with palladium, 1,5-Hexadien-3-ols undergo cyclization to form 1-methyl-1,3-cyclopentadienes, a reaction that is improved by trifluoroacetic acid (Zair, Santelli-Rouvier, & Santelli, 1991).
- Oxidation Reactions : Various substituted 1,5-hexadien-3-ols have been synthesized and oxidized to yield carbonyl compounds and other products (Servi, Cansiz, Acar, & Koparır, 2001).
Gas-Phase Studies
- Anionic Oxy-Cope Rearrangement : this compound and its derivatives exhibit a Cope rearrangement in the gas phase, providing insights into the chemical reactivity and ionization processes (Schulze, Santella, Grabowski, & Lee, 2001).
Pyrolysis and Oxidation
- Pyrolysis and Formation of Aromatics : The pyrolysis of 1,5-hexadiene, closely related to this compound, contributes to the formation of aromatics and is influenced by the presence of oxygen (Vermeire et al., 2017).
Polymerization and Material Science
- Polymerization : The polymerization of 1,5-hexadiene leads to functional propylene copolymers and block copolymers with unique microstructures (Hustad & Coates, 2002).
Antimicrobial Activity
- Antimicrobial Properties : The synthesis of allyl-cyclopropyl alcohols and allyl-1,5-hexadien-3-ols, derived from this compound, has been explored for their potential antibacterial and antifungal activities (Servi, Cansiz, Dığrak, & Ahmedzade, 2000).
Conformational Studies
- Conformational Analysis : Electrostatic interactions, rather than steric or torsional effects, are found to control the conformational preferences of this compound derivatives (Gung, Fouch, & Zou, 1996).
Mechanism of Action
Target of Action
1,5-Hexadien-3-ol is a chemical compound with the molecular formula C6H10O It’s known to be used as a starting reagent in the synthesis of certain complex organic compounds .
Mode of Action
It’s known to undergoSharpless kinetic resolution and ring-closing metathesis in the synthesis of (+)-rogioloxepane A . These processes involve selective reactions that lead to the formation of a nine-membered oxocene .
Biochemical Pathways
Its role in the synthesis of (+)-rogioloxepane a suggests it may be involved in pathways related to the formation of cyclic organic compounds .
Result of Action
Its role in the synthesis of (+)-rogioloxepane a indicates that it can contribute to the formation of complex organic structures .
Safety and Hazards
When handling 1,5-Hexadien-3-ol, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Keep away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
hexa-1,5-dien-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYLTIUVWARXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022135 | |
Record name | 1,5-Hexadien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924-41-4 | |
Record name | 1,5-Hexadien-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Hexadien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 924-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Hexadien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexa-1,5-dien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-HEXADIEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38864PH9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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